3-(苄氧基)异恶唑-5-羧酸

描述

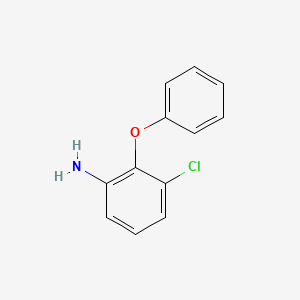

“3-(Benzyloxy)isoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H9NO4 . It is categorized under carboxylic acids . The molecular weight of this compound is 219.195 .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)isoxazole-5-carboxylic acid” consists of an isoxazole ring attached to a benzyloxy group and a carboxylic acid group . The isoxazole ring contains a nitrogen atom and an oxygen atom . There are two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .

Chemical Reactions Analysis

The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition . Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)isoxazole-5-carboxylic acid” include a molecular weight of 219.195 and a molecular formula of C11H9NO4 . More specific properties such as melting point, boiling point, and density are not provided in the available literature.

科学研究应用

Medicinal Chemistry and Drug Design

3-(Benzyloxy)isoxazole-5-carboxylic acid: is a valuable building block in medicinal chemistry due to its isoxazole ring, which is a common motif in many pharmacologically active compounds. The isoxazole moiety is known for its role in the development of molecules with anti-inflammatory, analgesic, and antipyretic properties . The benzyloxy group can be strategically modified or removed in drug design, offering a versatile handle for chemical transformations.

Agriculture: Development of Agrochemicals

Isoxazole derivatives, including 3-(Benzyloxy)isoxazole-5-carboxylic acid , have been explored for their potential use in agriculture. They serve as precursors for the synthesis of herbicides, fungicides, and insecticides. The structural diversity of isoxazole-based compounds allows for the development of new agrochemicals with specific modes of action to target pests and diseases .

Material Science: Synthesis of Organic Semiconductors

In material science, 3-(Benzyloxy)isoxazole-5-carboxylic acid can be utilized to synthesize organic semiconductors. Isoxazole rings can be part of π-conjugated systems that are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The carboxylic acid functionality provides an anchor point for further functionalization or cross-linking within polymeric materials.

Environmental Science: Biodegradable Polymers

The incorporation of 3-(Benzyloxy)isoxazole-5-carboxylic acid into polymer chains can lead to the development of environmentally friendly, biodegradable polymers. The isoxazole ring can enhance the degradability of these materials, making them suitable for applications where reduced environmental impact is desired .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-(Benzyloxy)isoxazole-5-carboxylic acid can act as an inhibitor or modulator for various enzymes. Its structure allows it to mimic transition states or bind to active sites, providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors .

Pharmacology: Prodrug Synthesis

In pharmacology, 3-(Benzyloxy)isoxazole-5-carboxylic acid can be used to create prodrugs. The carboxylic acid group can be modified to alter the drug’s solubility, absorption, and distribution properties. This modification can improve the bioavailability and therapeutic index of pharmacologically active compounds .

安全和危害

While specific safety and hazard information for “3-(Benzyloxy)isoxazole-5-carboxylic acid” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)isoxazole-5-carboxylic acid | |

CAS RN |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)